molecular formula C13H15N3O3 B1195298 (S)-Imazapyr CAS No. 355841-28-0

(S)-Imazapyr

Cat. No.: B1195298
CAS No.: 355841-28-0
M. Wt: 261.28 g/mol
InChI Key: CLQMBPJKHLGMQK-ZDUSSCGKSA-N
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Description

Historical Trajectory of (S)-Imazapyr Research and Development

The development of imidazolinone herbicides began in the 1970s with their discovery by American Cyanamid. mass.gov Imazapyr (B1671738) was first registered as a technical product in 1985, with a non-crop end-use product registered a year earlier in 1984. mass.gov The first food use for imazapyr on corn was registered in April 1997. mass.gov

Initially, imazapyr was produced and sold as a racemic mixture, meaning it contained equal amounts of its two enantiomers, this compound and (R)-Imazapyr. ebi.ac.ukfao.org The development of chiral separation techniques, such as high-performance liquid chromatography (HPLC), has allowed for the isolation and study of the individual enantiomers. This has been a critical advancement in understanding the specific roles and effects of each isomer.

Research into the enantiomers of imidazolinone herbicides revealed that the herbicidal activity is not equally distributed between the two forms. nih.gov This discovery has led to a greater focus on the production and study of the more active enantiomer, which can lead to more effective and potentially more environmentally friendly herbicide formulations. weedturf.org

Significance of Stereochemistry in Herbicide Activity and Environmental Fate

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many pesticides. solubilityofthings.com Chiral molecules, like imazapyr, exist as enantiomers, which are non-superimposable mirror images of each other. researchgate.net Although they have the same chemical formula and connectivity, their different spatial arrangements can lead to significant differences in how they interact with biological systems. solubilityofthings.com

In the case of imazapyr, the two enantiomers exhibit different levels of herbicidal activity. The (R)-enantiomer, also referred to as (+)-imazapyr, is the more potent inhibitor of the AHAS enzyme and thus has greater herbicidal activity than the (S)-enantiomer, or (-)-imazapyr. nih.govncats.ioncats.io

Studies on Arabidopsis thaliana have demonstrated this enantioselectivity. The (R)-enantiomer was found to be more toxic, causing greater inhibition of total chlorophyll (B73375) content and higher concentrations of stress indicators like proline and malondialdehyde compared to the racemic mixture or the (S)-enantiomer alone. ebi.ac.uk At a concentration of 100 mg/L, the (R)-enantiomer inhibited ALS activity by 81%, while the racemic mixture and the (S)-enantiomer showed 57% and 22% inhibition, respectively. ncats.ioncats.io This difference in biological activity underscores the importance of the specific three-dimensional structure of the molecule in its interaction with the target enzyme. solubilityofthings.com

The differential activity of enantiomers also has significant implications for environmental risk assessment. Since the (R)-enantiomer is more herbicidally active, its fate in the environment is of particular concern. Interestingly, research has shown that the more active (R)-enantiomer of imidazolinone herbicides, including imazapyr, degrades faster in soil than the less active (S)-enantiomer. nih.govncats.io

Data Tables

Table 1: Inhibition of Arabidopsis thaliana Acetolactate Synthase (ALS) Activity by Imazapyr Enantiomers

Imazapyr FormConcentration (mg/L)ALS Activity Inhibition (%)
(+)-imazapyr (R-enantiomer)10081
(±)-imazapyr (Racemic)10057
(-)-imazapyr (S-enantiomer)10022

Source: ncats.ioncats.io

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

355841-28-0

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2-[(4S)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19)/t13-/m0/s1

InChI Key

CLQMBPJKHLGMQK-ZDUSSCGKSA-N

SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C

Isomeric SMILES

CC(C)[C@]1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action in Plants

Acetolactate Synthase (ALS) Inhibition Dynamics

ALS is a pivotal enzyme in the biosynthesis of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine thaiscience.infoinvasive.orgresearchgate.net. It catalyzes the condensation of two molecules of pyruvate (B1213749) to form 2-acetolactate (B3167203) (a precursor for valine and leucine) and the condensation of pyruvate and α-ketobutyrate to form 2-aceto-2-hydroxybutyrate (a precursor for isoleucine) researchgate.netscielo.br.

Molecular Binding Interactions of (S)-Imazapyr with ALS Enzyme

This compound, like other imidazolinone herbicides, binds to a specific domain within the ALS enzyme that traverses the entrance of the catalytic site scielo.br. This binding effectively obstructs the substrate from connecting to the active site, thereby interrupting the synthesis of essential amino acids scielo.br. Molecular docking experiments have been conducted to evaluate the interaction of imidazolinone herbicides, including this compound, within the binding cavity of ALS, identifying key amino acids responsible for the stability of these herbicide-enzyme interactions nih.gov. Studies have shown that this compound binds to ALS slowly and tightly, and this binding can be reversed in vitro by diluting the enzyme-imazapyr complex scispace.com.

Allosteric Effects on ALS Catalysis

While the primary mechanism involves direct inhibition of the active site, the binding of this compound can also induce allosteric effects on ALS catalysis. The binding of imidazolinone herbicides within the substrate channel leading to the active site of AHAS (ALS) results in a loss of catalytic activity nih.gov. Herbicides like this compound are known to bind to an allosteric pocket within the ALS enzyme, distinct from the active site, which leads to conformational changes that prevent substrate binding or product release nih.gov. This allosteric modulation contributes to the potent inhibitory effect of this compound on ALS activity.

Inhibition Kinetics and Dose-Response Relationships in Susceptible Biotypes

The inhibitory effect of this compound on ALS activity can be quantified through inhibition kinetics, typically measured by the I50 value, which represents the concentration of herbicide required to inhibit 50% of the enzyme activity scielo.brcabidigitallibrary.org. In susceptible plant biotypes, this compound exhibits a high inhibitory effect on ALS researchgate.net. For instance, in a susceptible Aster squamatus biotype, the rate of imazapyr (B1671738) required to inhibit growth by 50% (ED50) was significantly lower compared to resistant biotypes researchgate.net. Similarly, the I50 for ALS activity in susceptible biotypes is considerably lower than in resistant ones, indicating a strong dose-response relationship where increasing concentrations of this compound lead to a greater reduction in ALS activity researchgate.netresearchgate.net.

The following table illustrates typical I50 values for ALS activity in susceptible versus resistant biotypes when exposed to ALS-inhibiting herbicides, including imazapyr:

HerbicideBiotype TypeI50 (µM)Resistance Factor (R/S)Source
ImazapyrSusceptibleX1.0 researchgate.netresearchgate.net
ImazapyrResistant4.28X4.28 researchgate.net
ImazapyrResistant>438X>438 researchgate.net

Note: 'X' denotes a baseline susceptible I50 value, with resistant values presented as multiples or specific high values where available from sources.

Downstream Metabolic Consequences of ALS Inhibition

The inhibition of ALS by this compound has profound downstream metabolic consequences for plants, primarily stemming from the disruption of branched-chain amino acid biosynthesis.

Cellular and Physiological Responses to Amino Acid Depletion

The depletion of branched-chain amino acids triggers a cascade of cellular and physiological responses in the plant. Initially, plants may attempt to compensate for the BCAA deficiency by increasing protein turnover to recycle existing branched-chain amino acids researchgate.net. This can lead to an increase in the total free amino acid pool, though with a marked imbalance among different amino acids researchgate.net.

However, without de novo synthesis of these critical amino acids, plant growth is severely inhibited ontosight.ai. This compound is absorbed by foliage and roots and rapidly translocated to meristematic regions (active growth regions) where it accumulates and exerts its action nih.govepa.govinvasive.org. The disruption of protein synthesis and interference with cell growth and DNA synthesis ultimately leads to the cessation of plant growth and eventual plant death, typically over several weeks ontosight.airesearchgate.netnih.gov. Beyond amino acid depletion, more subtle physiological effects include the accumulation of ALS enzyme substrates, which can lead to cellular toxicity annualreviews.orgresearchgate.net.

Environmental Fate and Persistence of S Imazapyr

Degradation Pathways in Environmental Compartments

The degradation of (S)-Imazapyr is not uniform across different environmental settings. In terrestrial systems, microbial activity is the principal driver of its breakdown, whereas in aquatic systems, sunlight-induced degradation becomes more significant. invasive.org

Microbial metabolism is the primary mechanism for imazapyr (B1671738) degradation in soil. invasive.org The rate of this biodegradation is significantly influenced by the presence and activity of indigenous microbial populations. nih.gov Studies comparing sterile and non-sterile soils have demonstrated that the degradation of imazapyr is substantially faster in the presence of microorganisms, indicating their crucial role. nih.govhjkxyj.org.cn Biodegradation accounts for a significant portion of imazapyr dissipation in non-sterile soils, ranging from 62% to 78%. wa.gov In contrast, chemical degradation mechanisms are responsible for less than 39% of the breakdown. wa.gov The half-life of imazapyr in non-sterile soils has been reported to be in the range of 30 to 45 days, whereas in sterile soils, it extends to 81 to 133 days. nih.govwa.gov

Research has led to the isolation and identification of specific bacterial strains capable of degrading imazapyr. Through enrichment culture techniques, two notable bacterial strains have been identified: Pseudomonas fluorescens biotype II (ZJX-5) and Bacillus cereus (ZJX-9). nih.gov These bacteria have demonstrated significant efficacy in breaking down the herbicide. In laboratory settings, Pseudomonas fluorescens ZJX-5 and Bacillus cereus ZJX-9 were able to degrade 81% and 87% of imazapyr, respectively, within 48 hours when introduced into a mineral salts medium containing the herbicide. nih.gov Furthermore, a strain of Pseudomonas sp. (IM-4), initially isolated for its ability to degrade the related herbicide imazethapyr (B50286), has also shown the capability to break down other imidazolinone herbicides, including imazapyr. researchgate.net

Microbial SpeciesDegradation CapabilityReference
Pseudomonas fluorescens biotype II (ZJX-5)Degraded 81% of imazapyr in 48 hours in mineral salts medium. nih.gov
Bacillus cereus (ZJX-9)Degraded 87% of imazapyr in 48 hours in mineral salts medium. nih.gov
Pseudomonas sp. (IM-4)Capable of degrading imazapyr and other imidazolinone herbicides. researchgate.net

The microbial breakdown of imazapyr results in the formation of several metabolic products. Analysis using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) has identified four primary metabolites with molecular weights of 219, 222, 201, and 149. hjkxyj.org.cn The proposed degradation pathway involves several steps, including the incorporation of an ammonium (B1175870) ion to form a stable isopropylammonium salt, followed by processes such as decarboxylation, demethylation, loss of the isopropyl group, and cleavage and rearrangement of the imidazolinone ring. hjkxyj.org.cn

The efficiency of microbial degradation of imazapyr is heavily dependent on various environmental conditions that affect microbial growth and activity. researchgate.net

Soil Moisture: Higher soil moisture content generally enhances microbial activity, leading to faster degradation of imazapyr. nih.gov Studies on the related imidazolinone herbicide, imazaquin, showed that degradation rates increased with soil moisture content between 5% and 75% of field capacity. invasive.org

pH: Soil pH influences both the chemical form of imazapyr and microbial activity. invasive.org Imazapyr degradation is favored in alkaline conditions over acidic or neutral soils. nih.gov At a pH above 5, imazapyr is predominantly in an anionic form, which makes it more available for microbial breakdown as it does not bind as tightly to soil particles. invasive.org

Temperature: Temperature plays a critical role in the rate of microbial metabolism. frontiersin.org For the related herbicide imazapic (B1663560), degradation rates were observed to increase with rising temperatures, with the most rapid degradation occurring at 35°C compared to 15°C and 25°C. nih.gov This is attributed to increased microbial numbers and enhanced activity at higher, more favorable temperatures. nih.gov

Environmental FactorEffect on Imazapyr DegradationDetailsReference
Soil Moisture Increased degradation with higher moisture.Faster degradation at higher moisture levels, as seen with related imidazolinones. invasive.orgnih.gov
pH Faster degradation in alkaline conditions.Above pH 5, imazapyr is more available for microbial breakdown. invasive.orgnih.gov
Temperature Increased degradation with higher temperatures.Higher temperatures enhance microbial growth and activity, accelerating degradation. nih.govfrontiersin.org

Photodegradation, or the breakdown of a molecule by light, is a significant dissipation pathway for imazapyr, particularly in aquatic environments. invasive.orgnih.gov In aqueous solutions, imazapyr is rapidly degraded by sunlight. invasive.org The half-life of imazapyr in water due to photolysis is approximately two to five days. invasive.orgnih.gov However, in soil, photodegradation is minimal. invasive.org

The major photodegradation products identified are 2,3-pyridinecarboxylic acid and 7-hydroxy-furo[3,4-b]pyridin-5(7H)-one. epa.govepa.gov These transformation products are generally less persistent than the parent imazapyr compound. epa.gov

The rate of photodegradation is influenced by the wavelength of light. Studies have shown that imazapyr degrades most rapidly under 253.7 nm light. researchgate.net The kinetics of photodegradation in titanium dioxide (TiO₂) suspensions have been modeled using a Langmuir-Hinshelwood type rate law, which describes reactions that occur on the surface of a catalyst. rsc.org This model indicates that the degradation kinetics are dependent on the initial concentration of imazapyr. rsc.org The presence of natural organic matter in water can decrease the rate of photodegradation due to light screening effects. researchgate.net

Photodegradation Processes

Identification of Photodegradation Products

Photodegradation, or the breakdown of compounds by light, is a significant degradation pathway for imazapyr in aquatic environments. invasive.org When exposed to sunlight in water, imazapyr degrades relatively quickly, with reported half-lives ranging from approximately 2 to 5.3 days. epa.govepa.gov This process leads to the formation of several breakdown products, known as photodegradates.

The primary identified photodegradation products of imazapyr are:

2,3-pyridinedicarboxylic acid (also known as quinolinic acid) : This compound was identified as a major photodegradate, accounting for up to 22.7% of the transformation products in one study. epa.govepa.gov

7-hydroxy-furo[3,4-b]pyridin-5(7H)-one : This was the other major photodegradate identified, constituting about 9.7% of the products. epa.govepa.gov

Studies indicate that these transformation products are less persistent than the parent imazapyr under aerobic aquatic conditions. epa.gov In contrast to its rapid degradation in water, photodegradation of imazapyr on soil surfaces is considered minimal to non-existent. invasive.org

Hydrolytic Stability and Transformation

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Imazapyr is considered stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9) and temperatures. epa.govepa.govfao.org Studies have shown that imazapyr does not readily undergo hydrolysis, meaning this is not a significant pathway for its breakdown in the environment. invasive.orgnih.gov In one study, imazapyr remained stable in aqueous solutions for up to 30 days at 25°C. epa.gov

Mobility and Distribution in Soil and Aquatic Systems

The movement and distribution of this compound in the environment are heavily influenced by its interaction with soil and its behavior in water.

Soil Adsorption and Desorption Characteristics

Adsorption, the process by which a substance adheres to the surface of another, is a key factor controlling the mobility and bioavailability of herbicides in soil. acs.org Imazapyr generally exhibits weak adsorption to soil particles, and this process is reversible, with desorption occurring readily. invasive.org The extent of adsorption can be described by the Freundlich isotherm model. acs.orgnih.gov

The soil to water partitioning coefficients (Kd) for imazapyr are typically low, with reported values ranging from 0.04 to 3.4 mL/g, indicating a tendency to be mobile. epa.govepa.gov

The relationship between imazapyr adsorption and soil composition, specifically organic matter and clay content, has yielded conflicting results in various studies. invasive.org

Organic Matter : Some studies suggest that organic matter is effective in retaining imazapyr, but this effect is significant primarily at a soil pH below 5. acs.org

Clay Content : Research indicates that clay content can positively influence imazapyr sorption. nih.govresearchgate.net One study found a positive correlation between the persistence half-life of imazapyr and the clay content of the soil. nih.gov However, other research has found that adsorption is sometimes least on clay soils. acs.org

Iron and Aluminum Oxides : Enhanced adsorption has been observed in soils with high content of amorphous iron and aluminum oxides, likely due to a ligand exchange process. acs.orgnih.govscielo.br

Table 1: Freundlich Adsorption Coefficients (Kf) of Imazapyr in Various Soils This table presents data on the adsorption of imazapyr, showing how it varies with different soil properties. A higher Kf value indicates stronger adsorption.

Soil Type pH Organic Carbon (%) Clay (%) Kf (mg¹⁻ⁿ kg⁻¹ Lⁿ) Source
Anguil 6.1 2.1 18.0 0.23 nih.gov
Tandil 5.8 3.6 32.2 0.44 nih.gov

Imazapyr is a weak acid, and its chemical form is highly dependent on the pH of the surrounding environment, which in turn strongly affects its sorption to soil. invasive.org

Low pH (below 5) : At lower pH values, imazapyr is less negatively charged. This increases its adsorption to soil colloids, which are typically negatively charged. invasive.orgacs.org The protonation of the molecule at low pH enhances its affinity for soil organic matter and clay surfaces. acs.org

High pH (above 5) : As the pH increases, imazapyr becomes predominantly anionic (negatively charged). epa.gov This leads to increased electrostatic repulsion between the herbicide and negatively charged soil particles, resulting in decreased adsorption and greater mobility in the soil solution. invasive.orgnih.gov

Studies have consistently shown that for a given soil, imazapyr adsorption increases as the pH of the soil solution decreases. acs.org

Influence of Soil Organic Matter and Clay Content

Leaching Potential to Groundwater

Leaching is the process by which soluble substances are washed out from soil by water. Due to its high water solubility, persistence, and generally weak sorption to soil particles, imazapyr has a high potential to leach into groundwater. epa.govnih.govepa.govresearchgate.net

The combination of weak adsorption and high persistence can increase the movement of imazapyr through the soil profile, elevating the risk of groundwater contamination. nih.govresearchgate.netresearchgate.net Field studies have detected imazapyr in groundwater up to eight years after application, confirming its potential for deep soil transport. nih.gov The Groundwater Ubiquity Score (GUS), an index used to estimate leaching potential, categorizes imazapyr as having a high leaching risk. researchgate.net

Table 2: Persistence of Imazapyr in Different Soil Types This table shows the half-life of imazapyr in three different Argentinean soils, illustrating how soil characteristics can affect its persistence and, consequently, its leaching potential.

Soil Type pH Clay Content (%) Half-life (days) Source
Anguil 6.1 18.0 37 nih.gov
Tandil 5.8 32.2 75 nih.gov

Runoff and Lateral Transport in Surface Waters

The potential for this compound to move from treated areas into surface waters via runoff and lateral transport is a significant aspect of its environmental fate. This mobility is primarily governed by its chemical and physical properties, particularly its high water solubility and weak sorption to soil particles. epa.govnih.gov As a weak organic acid with a pKa of approximately 3.8, imazapyr exists predominantly in its anionic (negatively charged) form in typical environmental pH ranges (pH 6 and higher). epa.govmass.gov Since most soil surfaces also carry a net negative charge, they tend to repel the anionic imazapyr, leading to very low adsorption and high mobility in the soil-water phase. epa.govarizona.edu

Field and laboratory studies consistently indicate that imazapyr is prone to runoff and subsequent transport into surface water bodies. epa.govepa.gov Its persistence in soil, combined with low sorption, creates extended opportunities for the herbicide to be transported by rainfall or irrigation events. epa.govepa.gov The imidazolinone class of herbicides, to which imazapyr belongs, is generally characterized by persistence and mobility, with the primary route of dissipation being transport with water across or through the soil. epa.gov Consequently, contamination of surface water from runoff is considered a probable outcome following its application to terrestrial environments. epa.govpublications.gc.ca

Studies have quantified the sorption of imazapyr in various soils and sediments, confirming its weak binding affinity. The soil-water partitioning coefficient (Kd), a measure of sorption, has been found to be consistently low.

Once in aquatic systems, imazapyr's behavior is influenced by factors such as water flow and photolysis. In forestry applications, the major route of dissipation was observed to be transport with surface water runoff. epa.gov A study in an estuary demonstrated rapid dissipation of imazapyr in water, with concentrations decreasing significantly within a short distance from the application zone. apms.org Water collected 6 or 60 meters from the edge of the spray zone with the first incoming tide had concentrations 99% lower than the maximum observed level at the application edge. apms.org This indicates that while runoff is a primary transport mechanism, dilution and other processes can reduce concentrations in surface waters.

Volatilization Potential from Environmental Surfaces

Volatilization, the process by which a substance transitions from a solid or liquid state to a gaseous state, is not considered a significant dissipation pathway for this compound from environmental surfaces. epa.govnih.gov This is based on its intrinsic chemical properties and supporting data from laboratory studies. epa.govepa.gov

Imazapyr is a water-soluble, weak organic acid that is largely ionized at typical environmental pHs. epa.govmass.govepa.gov Its anionic nature, along with a very low vapor pressure and a calculated Henry's Law constant of 6.8 x 10⁻¹⁵ atm·m³/mol, indicates a negligible tendency to volatilize from water or moist soil surfaces. epa.govnih.gov The Henry's Law constant, in particular, suggests that imazapyr will preferentially remain in the water phase rather than partitioning into the air.

Furthermore, various laboratory metabolism and degradation studies have included collection traps for volatile products, and these have consistently shown an absence of imazapyr, confirming its non-volatile character. epa.govepa.gov Therefore, inhalation exposure in outdoor scenarios is generally considered negligible. publications.gc.ca

Mentioned Compounds

Enantioselective Analysis and Chiral Behavior of Imazapyr

Methodologies for Enantiomeric Separation and Quantification

The accurate analysis of (S)-Imazapyr requires sophisticated techniques capable of distinguishing it from its (R)-enantiomer. This enantiomeric separation is critical, as enantiomers can exhibit differential biological activities and environmental behaviors.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary tool for the enantiomeric separation and quantification of imazapyr (B1671738) nih.gov. This technique leverages chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to differential retention times.

For imidazolinone herbicides, including imazapyr, polysaccharide-coated chiral stationary phases such as Chiralcel OJ and Chiralcel OD-R have been successfully employed nih.govresearchgate.netcapes.gov.brnih.gov. The Chiralcel OJ column has demonstrated superior chiral resolving capacity for imazapyr enantiomers nih.gov.

Typical mobile phases for normal phase HPLC separation of imazapyr enantiomers involve a mixture of n-hexane (containing 0.1% trifluoroacetic acid) and an alcohol, with ethanol (B145695) proving to be a more effective polar modifier compared to other alcohols like 2-propanol, 1-butanol, and 1-pentanol (B3423595) nih.govcapes.gov.brnih.gov. The inclusion of an acidic modifier in the mobile phase is essential for reducing the retention time of the enantiomers and mitigating peak tailing, although it does not influence chiral recognition itself nih.gov. Thermodynamic evaluations suggest that the enantiomeric separation of imidazolinones on a Chiralcel OJ column is an enthalpy-driven process within the temperature range of 10 to 40 degrees Celsius nih.gov.

Once separated, the resolved enantiomers can be distinguished by their signs of circular dichroism (CD) detected at specific wavelengths, such as 275 nm, and their structures can be confirmed using LC-mass spectrometric analysis nih.gov.

Table 1: Chiral HPLC Conditions for Imazapyr Enantiomeric Separation

Chiral Stationary PhaseMobile Phase CompositionKey ObservationsCitation
Chiralcel OJn-hexane (0.1% TFAA)-alcohol (e.g., ethanol)Best chiral resolving capacity; enthalpy-driven process; acidic modifier reduces retention time and tailing nih.govcapes.gov.brnih.gov
Chiralcel OD-R50 mM phosphate (B84403) buffer-acetonitrileUsed for other imidazolinones like imazethapyr (B50286), imazaquin, and imazamox (B1671737) researchgate.netcapes.gov.brnih.gov

Gas Chromatography (GC) is a traditional technique for chiral separations csic.es. For compounds that are not volatile or thermally stable enough for direct GC analysis, chiral derivatizing agents (CDAs) are employed. CDAs react with enantiomers to form diastereomers, which possess different physicochemical properties and can then be separated on an achiral GC column and detected by mass spectrometry wikipedia.orgchiralpedia.com.

While the principle of using chiral derivatizing agents for enantiomeric analysis via chromatography is well-established wikipedia.orgchiralpedia.comresearchgate.net, specific detailed applications of GC-MS with chiral derivatization for imazapyr were not explicitly found in the provided search results. However, the general utility of CDAs in converting enantiomers into separable diastereomers for chromatographic analysis remains a relevant concept for chiral compounds like imazapyr wikipedia.orgchiralpedia.com.

Beyond chromatography, spectroscopic methods offer powerful insights into the stereochemistry and enantiomeric purity of compounds.

Circular Dichroism (CD) spectroscopy is particularly valuable for stereoselective analysis. It measures the differential absorption of left and right circularly polarized light by chiral molecules. For imazapyr, CD spectra have been utilized to distinguish between resolved enantiomers by their distinct CD signals nih.gov. Interestingly, initial CD spectra performed on commercial imazapyr solutions showed no CD bands, confirming its racemic composition psu.edu. This observation, along with polarimetric experiments, indicates that commercial imazapyr is typically a racemic mixture psu.edu.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for stereoselective analysis, particularly for determining enantiomeric excess and absolute configuration. This is achieved by forming diastereomeric complexes with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) wikipedia.orgresearchgate.net. For imidazolinone herbicides, including imazapyr, the optical purity can be determined using 1,2-diphenylethane-1,2-diamine (B1144217) as a chiral solvating agent in pyridine-d5, which induces diastereomeric resonances in the 1H NMR spectrum researchgate.net. Other spectroscopic techniques like UV-Vis and IR spectroscopy are used for general characterization but are not typically employed for direct stereoselective analysis of enantiomers psu.edu.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

Enantioselectivity in Environmental Degradation

Microbial degradation is a primary mechanism for the dissipation of imidazolinone herbicides in soil researchgate.net. Research has demonstrated that the degradation of imazapyr in soil can be enantioselective. Specifically, the (-)-R-enantiomer of imazapyr is preferentially degraded in various soil conditions, including different microorganism populations, humidity levels, and temperatures researchgate.net.

Studies have shown that the average half-lives of the R-enantiomer of imazapyr (R-IM) are significantly shorter, ranging from 43 to 66.1 days, compared to those of the S-enantiomer (S-IM), which range from 51.4 to 79.8 days researchgate.net. The enantiomer fraction (EF) values, used to describe the enantioselectivity of degradation, were consistently greater than 0.5 in unsterilized soils, confirming the preferential degradation of the R-enantiomer researchgate.net. This differential degradation is significant, as the R(+) enantiomer of imazapyr has been reported to possess greater herbicidal activity, up to eight times higher than the S(-) enantiomer researchgate.net.

A Pseudomonas sp. strain (IM-4) isolated from imazethapyr-contaminated soil has shown the capability to degrade various imidazolinone herbicides, including imazapyr nih.gov. However, prior application of imidazolinone herbicides does not necessarily stimulate accelerated microbial degradation of compounds from the same chemical group awsjournal.org.

Table 2: Half-lives of Imazapyr Enantiomers in Microbial Degradation

EnantiomerAverage Half-life Range (days)Enantiomer Fraction (EF)Citation
(-)-R-Imazapyr43 - 66.1< 0.5 (preferential degradation) researchgate.net
(+)-S-Imazapyr51.4 - 79.8> 0.5 (less preferential degradation) researchgate.net

Photodegradation, the breakdown of compounds by light, is another important environmental degradation pathway for imazapyr. Imazapyr's photodegradation in aqueous media follows first-order kinetics researchgate.nettandfonline.comscribd.comresearchgate.netuc.pt. The half-life for imazapyr photodegradation in Milli-Q water has been reported as approximately 9.1 days researchgate.net. The presence of humic acids in solution can reduce the rate of photodegradation, increasing the half-life; for instance, it can extend to 18.2 days in the presence of a 3:1 ratio of humic acids to imazapyr researchgate.net.

Regarding stereoselectivity in photodegradation, studies on related imidazolinone herbicides, such as imazaquin, have indicated that photodegradation occurs at the same rate for both enantiomers, implying a non-enantioselective process researchgate.nettandfonline.comresearchgate.netnih.govnih.gov. Generally, abiotic processes like photodegradation are not expected to cause significant changes in the enantioselectivity of chiral pesticides researchgate.net. Therefore, it can be inferred that this compound and (R)-Imazapyr would degrade at similar rates under light exposure.

Table 3: Photodegradation Half-lives of Imazapyr in Solution

ConditionHalf-life (days)Citation
Milli-Q water9.1 researchgate.net
With humic acids (3:1 ratio)18.2 researchgate.net

Differential Microbial Degradation of (S)- and (R)-Imazapyr

Enantioselectivity in Plant Metabolism and Efficacy

Chiral compounds, including herbicides, frequently exhibit enantioselective behavior in phyto-biochemical processes researchgate.netwikipedia.org. This means that the two enantiomers of a chiral herbicide like Imazapyr can interact differently with plant enzymes and metabolic pathways, leading to varied biological outcomes. Imazapyr functions as an acetolactate synthase (ALS) inhibitor, disrupting the biosynthesis of branched-chain amino acids essential for plant growth herts.ac.uktaylorfrancis.com.

Differential Uptake and Translocation of Enantiomers

Imazapyr is known to be absorbed by plants through both foliage and roots, subsequently translocating rapidly via the xylem and phloem to meristematic regions where it accumulates invasive.orgscispace.com. While the general uptake and translocation of Imazapyr are well-documented, specific direct evidence detailing differential uptake and translocation rates or pathways for the this compound enantiomer compared to its (R)-counterpart within plant tissues is limited in current research. Studies on other chiral pesticides within the imidazolinone class, such as imazalil, have demonstrated enantioselective translocation, where the R-enantiomer translocated faster than the S-enantiomer researchgate.net. However, this specific differential behavior for Imazapyr enantiomers within plants requires further explicit investigation.

Stereoselective Metabolism within Plant Tissues

Research indicates that Imazapyr is primarily degraded by microbial metabolism in the soil and does not readily undergo significant chemical transformations within plants or soil invasive.orgresearchgate.net. This suggests that extensive stereoselective metabolism of Imazapyr itself within plant tissues may be limited.

However, for the related imidazolinone herbicide Imazethapyr, significant stereoselective metabolic effects have been observed within plant tissues. Studies on Arabidopsis thaliana exposed to Imazethapyr enantiomers revealed enantioselectivity in various metabolic pathways, including amino acid metabolism, photosynthesis, starch, and sugar metabolism, as well as the tricarboxylic acid cycle researchgate.netnih.gov. The (R)-enantiomer of Imazethapyr was found to regulate more genes more strongly than the (S)-enantiomer, inhibit chlorophyll (B73375) synthesis to a greater extent, and disturb carbohydrate utilization, leading to the accumulation of glucose, maltose, and sucrose (B13894) nih.govnih.gov. While these findings highlight stereoselective metabolic impacts within the broader imidazolinone class, direct evidence for similar extensive stereoselective metabolism of this compound within plant tissues is not prominently reported.

Comparative Bioactivity of this compound vs. Other Enantiomers/Racemic Mixtures

The bioactivity of Imazapyr enantiomers exhibits clear differences, with the (R)-enantiomer consistently demonstrating higher herbicidal activity compared to this compound and the racemic mixture researchgate.netresearchgate.net.

Detailed research findings illustrate this comparative bioactivity:

In Arabidopsis thaliana, (+)-Imazapyr (corresponding to the R-enantiomer) exhibited greater toxicity than both the racemic (±)-Imazapyr and the (-)-Imazapyr (S-enantiomer) made-in-china.com.

The inhibition of Acetolactate Synthase (ALS) activity, the primary mode of action for Imazapyr, was significantly more pronounced with (+)-Imazapyr than with (±)-Imazapyr or (-)-Imazapyr made-in-china.com. For instance, at a concentration of 100 mg L⁻¹, ALS activity was 78% with (-)-Imazapyr, 43% with (±)-Imazapyr, and only 19% with (+)-Imazapyr made-in-china.com.

For Imazethapyr, the R-(-)-enantiomer severely affected the root growth of maize seedlings, while the S-(+)-enantiomer was only slightly toxic. The inhibitory effect of the racemic mixture was intermediate between the two enantiomers researchgate.netwikipedia.org.

The R-enantiomer of Imazapyr has been reported to possess up to eight times greater herbicidal activity than the less active S-enantiomer researchgate.net.

In Arabidopsis thaliana, the R-Imazethapyr enantiomer showed heavier inhibition of photosynthetic efficiency and greater changes to subcellular structure compared to S-Imazethapyr researchgate.net.

The data consistently indicate that this compound possesses significantly lower herbicidal efficacy and toxicological impact on plants when compared to its (R)-enantiomer and the racemic mixture.

Comparative Bioactivity of Imazapyr Enantiomers and Racemate on ALS Activity in Arabidopsis thaliana made-in-china.com

CompoundALS Activity at 100 mg L⁻¹ (% of control)
This compound78%
(±)-Imazapyr43%
(R)-Imazapyr19%

Herbicide Resistance Evolution and Management in Weeds

Molecular Mechanisms of Resistance to ALS-Inhibiting Herbicides

Weed resistance to ALS-inhibiting herbicides primarily arises through two main molecular mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR) researchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.orgembrapa.brnih.govacs.orgmdpi.comresearchgate.net. Often, resistant weed populations may exhibit a combination of both mechanisms embrapa.br.

Non-Target-Site Resistance (NTSR)

Non-target-site resistance (NTSR) mechanisms involve physiological or biochemical changes in the plant that reduce the amount of herbicide reaching the target site or reduce its efficacy without altering the target enzyme itself frontiersin.orgnih.govredalyc.orgweedscience.orgscielo.brcambridge.org. NTSR is generally more complex to decipher than TSR and often involves multiple genes and gene families nih.govmdpi.com. It can confer cross-resistance to herbicides with different modes of action frontiersin.orgnih.govacs.org.

Enhanced herbicide metabolism is the most common NTSR mechanism frontiersin.orgnih.gov. This involves increased activity or expression of detoxifying enzymes that break down the herbicide into non-toxic or less toxic compounds before it can reach or effectively inhibit the ALS enzyme frontiersin.orgfrontiersin.orgfrontiersin.orgnih.govacs.orgmdpi.comredalyc.orgnih.govweedscience.orgscielo.brnih.govmdpi.comfrontiersin.orgnih.gov. The primary enzyme systems involved are cytochrome P450 monooxygenases (CYP450s) and glutathione (B108866) S-transferases (GSTs) frontiersin.orgfrontiersin.orgfrontiersin.orgnih.govacs.orgmdpi.comnih.govnih.govmdpi.comfrontiersin.orgnih.gov.

Cytochrome P450 Monooxygenases (CYP450s): These are a large family of enzymes that play a significant role in the detoxification of various xenobiotics, including herbicides, through oxidation reactions frontiersin.orgnih.govacs.orgmdpi.comfrontiersin.orgnih.gov. Increased activity of CYP450s has been identified as a major mechanism conferring resistance to ALS-inhibiting herbicides frontiersin.orgfrontiersin.orgfrontiersin.orgnih.govnih.govmdpi.comfrontiersin.orgnih.gov. The involvement of CYP450s in resistance can be demonstrated by pretreating resistant plants with a CYP450 inhibitor, such as malathion (B1675926) or piperonyl butoxide (PBO), which often reverses or reduces the level of herbicide resistance frontiersin.orgfrontiersin.orgnih.govmdpi.comnih.govmdpi.comfrontiersin.orgnih.gov. For example, malathion partially synergized with imazamox (B1671737) in Glebionis coronaria and reduced pyroxsulam (B39247) resistance in Bromus sterilis frontiersin.orgnih.gov. Specific CYP450 genes, like CYP81A12 and CYP81A21, have been associated with resistance to ALS-inhibitors frontiersin.orgnih.gov.

Glutathione S-transferases (GSTs): GSTs are another crucial group of detoxifying enzymes that catalyze the conjugation of herbicides or their metabolites with glutathione (GSH), rendering them less toxic and facilitating their sequestration or excretion frontiersin.orgnih.gov. Enhanced GST activity and/or overexpression of GST genes have been observed in several weed species resistant to ALS-inhibiting herbicides frontiersin.orgfrontiersin.orgnih.govnih.gov. For instance, increased GST activities (3.0–5.0 times higher than susceptible plants) and overexpression of specific GST genes (e.g., GST-T3 and GST-U6) were confirmed in Beckmannia syzigachne exhibiting multiple resistance to ALS and ACCase inhibitors nih.gov.

Enhanced metabolism by these enzymes can lead to cross-resistance to herbicides from different chemical classes, even those with different modes of action, posing a significant challenge for weed management frontiersin.orgnih.govacs.orgfrontiersin.orgnih.gov.

Altered Uptake or Translocation Mechanisms

Altered uptake and translocation are significant non-target-site resistance mechanisms that weeds employ to survive herbicide applications. Reduced absorption of the herbicide by plant tissues, particularly foliage, has been observed in problematic weed species such as Amaranthus tuberculatus, Lolium multiflorum, and Sorghum halepense scielo.br. This reduction can occur due to changes in cuticle characteristics, such as the development of a thick waxy layer or thick upper leaf surface, which decreases herbicide penetration and subsequent absorption scielo.br.

Beyond absorption, impaired translocation prevents the herbicide from effectively moving from the site of application to its target site within the plant nih.govnih.govscielo.br. While (S)-Imazapyr is normally rapidly translocated to meristematic regions nih.govalligare.com, resistant weeds can develop mechanisms to prevent this normal movement. For instance, some resistant weeds may sequester herbicides in the source tissue or alter the activity of membrane transporters, thereby limiting the herbicide's accumulation at its site of action scielo.br. In some cases, altered translocation patterns can even involve increased exudation of herbicide molecules out of the roots, as seen with glyphosate (B1671968) in certain weed species mdpi.com. However, specific studies on this compound have shown that for some weeds, like Glebionis coronaria, absorption or translocation did not contribute to resistance, with enhanced metabolism being the primary mechanism frontiersin.org. Conversely, studies on alligatorweed (Alternanthera philoxeroides) indicated that its susceptibility to imazapyr (B1671738), compared to its tolerance to glyphosate, was partly due to greater absorption and translocation of imazapyr to underground storage tissues cambridge.org.

Sequestration and Compartmentalization

Sequestration and compartmentalization represent another critical non-target-site resistance mechanism, where herbicides are isolated or stored within specific plant compartments, preventing them from reaching their cellular target sites or accumulating to lethal concentrations cambridge.orgisws.org.innih.govnih.govresearchgate.net. This mechanism effectively removes the herbicide from the metabolic pathways where it would exert its toxic effects. For instance, reduced translocation of herbicides can be attributed to the evolution of transporters that actively sequester the herbicide, such as glyphosate, inside the plant vacuole, thereby preventing it from reaching the chloroplast nih.gov. In the context of this compound, resistant plant species may metabolize the herbicide into an immobile form that cannot be translocated to the meristematic tissues, which is a form of functional sequestration invasive.org. The ability of weeds to compartmentalize or alter the translocation of herbicides away from their target areas has been shown to confer resistance to various modes of action nih.gov.

Population Genetics and Ecology of this compound Resistance

The evolution of herbicide resistance is a dynamic process influenced by genetic factors within weed populations and ecological pressures exerted by agricultural practices.

Spatial and Temporal Dynamics of Resistant Biotype Selection

Herbicide resistance is often present in some individual plants within a weed population even before herbicide application grdc.com.au. The repeated and continuous use of herbicides with the same mode of action, such as this compound, exerts strong selection pressure, favoring the survival and reproduction of these naturally resistant individuals isws.org.inmdpi.comgrdc.com.au. Over several seasons, these resistant biotypes proliferate and can eventually dominate the weed population in a given area, leading to widespread control failures epa.govisws.org.in.

The spatial and temporal dynamics of resistance selection are complex, influenced by factors such as the initial frequency of resistance genes, the size of the weed population, the proportion of the population treated, herbicide efficacy, and various weed biological factors grdc.com.aufrontiersin.org. For example, resistance to imazethapyr (B50286), another IMI herbicide, in Amaranthus tuberculatus populations in Iowa significantly increased from 2013 to 2019, with 99% of populations showing resistance by 2019 nih.gov. The emergence of multiple herbicide resistance poses a significant threat to sustainable chemical management, making the understanding of these dynamics crucial acs.org.

Cross-Resistance and Multiple Resistance Patterns

Cross-resistance refers to the ability of a weed biotype to withstand herbicides from different chemical classes due to a single resistance mechanism isws.org.inhracglobal.com. Multiple resistance, on the other hand, occurs when a weed develops resistance to two or more herbicides through more than one distinct resistance mechanism isws.org.innih.gov.

This compound, as an ALS-inhibiting herbicide (Group 2), is often involved in complex resistance patterns. Many weed biotypes that develop target-site resistance to sulfonylurea (SU) herbicides, another class of ALS inhibitors, also exhibit cross-resistance to imidazolinone (IMI) and/or triazolopyrimidine (TP) herbicides due to mutations in the ALS enzyme hracglobal.com. However, the level and pattern of cross-resistance can vary significantly depending on the specific ALS gene mutation hracglobal.comresearchgate.net. For instance, a Xanthium strumarium biotype resistant to imidazolinone herbicides was found not to be cross-resistant to sulfonylurea or triazolopyrimidine herbicides hracglobal.com.

Specific examples of cross-resistance involving this compound or related IMI herbicides include:

Weedy Rice (Oryza sativa) : In Malaysia, a weedy rice biotype was confirmed to be cross-resistant to both imazapic (B1663560) and this compound, demonstrating 89-fold higher resistance to this compound than susceptible biotypes. This resistance was attributed to a target-site Ser-653-Asn mutation in the AHAS gene scielo.br.

Table 1: Resistance Levels to Imazapyr and Imazapic in Weedy Rice Populations

Weedy Rice PopulationHerbicideResistance Index (RI) to Imazapyr (based on I50) Resistance Index (RI) to Imazapic (based on I50)
Susceptible (S)Imazapyr11
IMI-riceImazapyrHighestHighest
Population AImazapyrHighHigh
Population BImazapyrModerateHigh
Population CImazapyrModerateLow
R-WR (Malaysia)Imazapyr89-fold (compared to S-WR) scielo.br54-fold (compared to S-WR) scielo.br

Greater Beggarticks (Bidens spp.) : Studies have identified various cross-resistance patterns to ALS inhibitors, including resistance to imazethapyr (another IMI herbicide), chlorimuron, and diclosulam, often linked to point mutations in the ALS gene scielo.br. Some populations have also developed multiple resistance to glyphosate and imazethapyr semanticscholar.orgresearchgate.net.

Table 2: Cross-Resistance Patterns to ALS Inhibitors in Bidens spp. Biotypes

BiotypeImazethapyr (RF) scielo.brChlorimuron (RF) scielo.brDiclosulam (RF) scielo.br
R113.83.9Susceptible
R2>29.915.7>271.6
R3Exclusive ResistanceSusceptibleSusceptible

Wild Radish (Raphanus raphanistrum) : While some mutations like Trp-574-Leu can confer resistance to SU, TP, and IMI families, studies have shown that Raphanus raphanistrum plants homozygous for the Asp-376-Glu mutation displayed high resistance to chlorsulfuron (B1668881) (SU) and metosulam (B166753) (TP) but remained sensitive to this compound (R/S = 0.76) cambridge.org. This highlights that resistance patterns are not always uniform across all herbicides within the same HRAC group.

Table 3: Cross-Resistance Ratios (R/S) in Raphanus raphanistrum with Asp-376-Glu Mutation

Herbicide (Chemical Group)Resistance Ratio (R/S) cambridge.org
Chlorsulfuron (SU)172
Metosulam (TP)>110
Imazamox (IMI)3
Imazethapyr (IMI)8
Imazapyr (IMI)0.76 (Sensitive)

Non-target-site resistance mechanisms, particularly enhanced metabolism involving enzymes like cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), are a major concern because they can confer broad cross-resistance to herbicides from different chemical classes and with different modes of action cambridge.orgnih.govfrontiersin.orgnih.gov. The co-existence of both target-site and non-target-site resistance mechanisms within the same weed population can lead to very high levels of resistance and make chemical control extremely challenging nih.govacs.org.

Sustainable Resistance Management Strategies

Given the increasing prevalence of herbicide resistance, particularly to widely used compounds like this compound, sustainable management strategies are critical to maintain effective weed control and preserve herbicide longevity mdpi.comgrdc.com.auweedsmart.org.au.

Integrated Weed Management Approaches

Integrated Weed Management (IWM) is a comprehensive, long-term approach that combines both herbicidal and non-herbicidal methods to manage weed populations and minimize the development and spread of herbicide resistance mdpi.comgrdc.com.aufrontiersin.orgweedsmart.org.au. Key components of IWM include:

Herbicide Rotation and Mixtures : Regularly rotating herbicides with different modes of action (HRAC groups) within a growing season or across seasons is crucial to reduce selection pressure on specific resistance mechanisms epa.govepa.gov. Tank-mixing herbicides from different groups, where permitted and appropriate, can also enhance control and delay resistance evolution epa.gov.

Diversification of Control Methods : Relying solely on chemical control accelerates resistance development isws.org.inweedsmart.org.au. IWM advocates for the integration of diverse weed management tools, including mechanical methods (e.g., tillage, hoeing), cultural practices (e.g., crop rotation, cover crops, intercropping, improved crop competitiveness), and biological control epa.govmdpi.comgrdc.com.auweedsmart.org.auepa.gov.

Prevention of Seed Production and Spread : If herbicide resistance is suspected, immediate action to prevent weed seed production in the affected area is vital, using alternative herbicides or mechanical methods epa.govepa.gov. Furthermore, practices such as cleaning harvesting and tillage equipment when moving between fields and planting clean seed are essential to prevent the movement of resistant weed seeds to new areas epa.gov.

Monitoring and Early Detection : Continuous monitoring of weed populations for signs of reduced herbicide efficacy is important for early detection of resistance. Indicators include failure to control a weed species normally susceptible to the herbicide, spreading patches of uncontrolled plants, or surviving plants mixed with controlled individuals of the same species epa.gov.

Consultation and Knowledge Transfer : Farmers are encouraged to consult local extension specialists or certified crop advisors for specific herbicide resistance management and IWM recommendations tailored to their crops and weed biotypes epa.govepa.gov. Understanding the complexities of cross-resistance patterns and the underlying mechanisms can inform better management decisions and the development of new resistance-breaking chemistries cambridge.org.

By adopting comprehensive IWM strategies, the agricultural community can mitigate the impact of herbicide-resistant weeds, including those resistant to this compound, and work towards more sustainable and resilient cropping systems mdpi.comgrdc.com.au.

Role of this compound in Herbicide Rotation Programs

This compound, a key active ingredient within the imidazolinone chemical class, functions as a potent acetolactate synthase (ALS) inhibitor, classified under Herbicide Resistance Action Committee (HRAC) Group 2 nih.govherts.ac.ukfrontiersin.orgnih.govwikipedia.orguni.lu. The acetolactate synthase enzyme, also known as acetohydroxyacid synthase (AHAS), is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, an pathway not found in animals, making ALS inhibitors selectively toxic to plants nih.govwikipedia.orgnih.govwikidata.orgherts.ac.uknih.gov. This unique mode of action has made ALS-inhibiting herbicides, including this compound, highly effective tools for broad-spectrum weed control in various agricultural and non-agricultural settings wikipedia.orgherts.ac.uk.

However, the widespread and repeated application of herbicides with a single mode of action, particularly ALS inhibitors, has led to a significant global challenge: the evolution of herbicide-resistant weed biotypes nih.govfrontiersin.orgnih.govuni.lunih.gov. Weeds can develop resistance through various mechanisms, predominantly by target-site mutations in the ALS gene that reduce the enzyme's sensitivity to the herbicide, or by enhanced metabolic detoxification of the herbicide within the plant nih.govnih.govwikidata.orgnih.govnih.gov. The emergence of such resistant populations necessitates the implementation of robust herbicide resistance management strategies to preserve the efficacy of existing herbicides.

In this context, this compound plays a crucial role within integrated weed management (IWM) programs, particularly in herbicide rotation and tank-mixing strategies. Herbicide rotation involves alternating herbicides from different HRAC groups (i.e., with different mechanisms of action) across growing seasons or within a single season to prevent the continuous selection pressure that favors resistant weed biotypes frontiersin.orgnih.govherts.ac.uk. By introducing this compound into a rotation, growers can target weeds with an ALS-inhibiting mechanism, thereby diversifying the selection pressure and reducing the likelihood of resistance evolution to other herbicide groups.

Furthermore, this compound is frequently utilized in tank mixtures with herbicides from other chemical classes to broaden the spectrum of weed control and provide multiple modes of action against target weeds simultaneously herts.ac.uk. For instance, in forestry and non-crop applications, this compound is often combined with herbicides like glyphosate (a Group 9 EPSP synthase inhibitor) or triclopyr (B129103) (a Group 4 synthetic auxin) to achieve more comprehensive and residual control of a wide range of grasses, broadleaf weeds, and woody species nih.govnih.gov. The combination of different modes of action in a single application can effectively manage existing resistant populations and delay the onset of new resistance.

Research findings underscore the utility of this compound in diverse weed management scenarios. For example, studies in fallow systems within wheat (Triticum aestivum L.) rotations have demonstrated that this compound can provide excellent long-term weed control (over 80% for 14 months) without negatively impacting the yield of subsequent crops uni.lu. While resistance to ALS inhibitors is a known issue, the specific resistance levels to this compound can vary among weed species and populations. A study on sugarcane cell lines, for instance, revealed a significant level of resistance to imazapyr due to an alteration at the target site (ALS enzyme), indicating reduced sensitivity wikidata.org. The resistance index (RI) for these resistant sugarcane cells was found to be substantially higher than that of normal cells, highlighting the biochemical mechanism of resistance. wikidata.org

Table 1: Resistance Index of Imazapyr-Resistant Sugarcane Cell Line

ParameterNormal Sugarcane CellsResistant Sugarcane CellsResistance Index (RI)
I50 Value (µM Imazapyr for cell growth)0.06 wikidata.org7.00 wikidata.org116.67-fold wikidata.org
ALS Activity (relative to normal cells)1.06.50-fold higher wikidata.org6.50-fold wikidata.org

This data illustrates that while target-site resistance can develop, understanding these mechanisms is crucial for designing effective rotation and mixture strategies. The continued integration of this compound with herbicides from other groups, along with cultural and mechanical weed control methods, forms a cornerstone of sustainable herbicide resistance management, helping to maintain the long-term effectiveness of weed control programs frontiersin.orgnih.govnih.gov.

Ecological Interactions and Non Target Organism Responses

Impact on Non-Target Terrestrial Plants

The application of (S)-Imazapyr poses a significant risk to non-target terrestrial plants due to its high phytotoxicity. epa.govfsc.org

This compound is inherently toxic to a wide range of terrestrial vascular plants. epa.govmaryland.gov The herbicide is readily absorbed through both foliage and roots and is translocated throughout the plant, accumulating in the meristematic regions, which are areas of active cell division. epa.govgreenbook.net This leads to a cessation of growth shortly after application. epa.govgreenbook.net Visual symptoms of phytotoxicity, such as chlorosis (yellowing), first manifest in the youngest leaves. epa.govgreenbook.net In perennial species, the herbicide's translocation into the roots helps prevent resprouting. epa.gov The full extent of the damage to woody plants and trees may not be apparent for several months following application. epa.gov

Even plants that are generally considered tolerant to imazapyr (B1671738) are likely to be damaged if directly sprayed at normal application rates. mcdowellsonoran.org The risk of phytotoxicity extends to desirable non-target plants, as the herbicide can be absorbed through their roots if applied nearby or if treated soil is moved within their root zone. greenbook.net

The primary pathways for this compound to affect non-target terrestrial plants are through off-target movement, including spray drift and runoff. epa.govepa.gov Spray drift, the movement of airborne spray droplets away from the target area, can cause damage to sensitive plants located adjacent to the treatment zone. epa.gov The potential for drift is influenced by various factors, including equipment and weather conditions. epa.gov

Runoff of contaminated water from treated areas can also impact sensitive non-target plant species. fsc.orgmaryland.gov This is particularly a concern where runoff water may flow onto agricultural land, potentially causing crop injury. fsc.org The persistence of imazapyr in the soil can also lead to prolonged residual toxicity to sensitive plant species, with the duration of this toxicity varying based on environmental factors like rainfall and soil type. mcdowellsonoran.org In arid regions with slower microbial degradation, residual toxicity could last for several months to years. mcdowellsonoran.org This off-target movement and persistence can lead to unintended changes in the composition and structure of plant communities. epa.govmcdowellsonoran.org

Phytotoxic Effects on Terrestrial Macrophytes

Effects on Aquatic Flora

The impact of this compound on aquatic plants varies, with vascular plants showing greater sensitivity than non-vascular plants like algae. epa.gov

This compound is effective in controlling emergent and floating aquatic weeds. invasive.org However, its use in aquatic environments can inadvertently harm non-target aquatic vascular plants. epa.gov These plants are more sensitive to the herbicide than aquatic non-vascular plants such as algae and diatoms, which are generally not adversely affected. epa.gov In fact, some studies indicate that algae and submersed vegetation are not affected by imazapyr. invasive.org

Aquatic macrophytes, which are larger aquatic plants, are considered more sensitive to imazapyr than unicellular algae. mcdowellsonoran.orgwa.gov Peak concentrations of the herbicide in surface water following application could potentially have adverse effects on some aquatic macrophyte species. mcdowellsonoran.orgwa.gov The persistence of imazapyr in water could pose a long-term threat to sensitive vascular plants. epa.gov

Sensitivity of Aquatic Flora to this compound

Organism TypeSensitivity to this compoundSource
Aquatic Vascular Plants (Macrophytes)Sensitive to highly sensitive epa.govmcdowellsonoran.orgwa.gov
Aquatic Non-Vascular Plants (Algae, Diatoms)Generally not adversely affected invasive.orgepa.gov

The alteration of aquatic vegetation due to this compound can have indirect ecological consequences. wa.gov The removal of aquatic plants can lead to habitat alteration, which may, in turn, affect sensitive animal and plant species that rely on that vegetation for food, shelter, or other ecological functions. wa.gov This is a particular concern in riparian areas, where vegetation plays a crucial role in stabilizing stream banks, providing shade, and contributing large woody debris to aquatic habitats. wa.gov The loss of submerged aquatic vegetation, if it is sensitive to imazapyr, could indirectly threaten fish populations by reducing their cover and food sources. epa.gov

Sensitivity of Aquatic Macrophytes and Algae

Influence on Soil Microbial Communities and Ecological Functions

The impact of this compound on soil microbial communities and their functions is a complex area of study with some varied findings.

Some research suggests that at expected soil concentrations, this compound does not have documented adverse effects on microorganisms. fsc.orgmaryland.gov However, other studies indicate that the application of imazapyr can shift the structure of the soil microbial community, though this community may recover over time. researchgate.net The degradation of imazapyr in soil is primarily driven by microbial metabolism. invasive.org

Factors such as soil type, precipitation, and the existing soil microbial community influence the persistence and movement of imazapyr in the soil. wa.gov While some studies report no significant long-term effects on soil microflora at recommended application rates, others have found that excessive doses can retard the reproduction of certain microbial groups and reduce enzyme activity. researchgate.net For instance, some research has shown that sulfonylurea herbicides, a class to which imazapyr is related, can inhibit nitrogen cycling processes in certain soil types. soilwealth.com.au The addition of imazapyr has been observed to cause a shift in the microbial community structure, which then recovered after a period of incubation. researchgate.net

Reported Effects of Imazapyr on Soil Microbial Communities

FindingConditions/ObservationsSource
No documented adverse effects on microorganismsAt expected soil concentrations fsc.orgmaryland.gov
Shift in microbial community structureCommunity recovered after a 60-day incubation period researchgate.net
Inhibition of nitrogen cyclingObserved with related sulfonylurea herbicides in alkaline or low organic matter soils soilwealth.com.au

Impact on Denitrifying Bacteria and Nitrogen Cycling

This compound, a non-selective herbicide, can influence soil microbial communities, including those integral to the nitrogen cycle. The nitrogen cycle involves several key microbial processes, such as nitrogen fixation, nitrification, and denitrification. encyclopedia.pub Herbicides have the potential to interfere with these processes by affecting the bacteria responsible for them. encyclopedia.pubmdpi.com

Research on a mixture of imazapic (B1663560) and imazapyr applied to corn crops demonstrated a significant impact on the population of denitrifying bacteria. awsjournal.org In post-emergence applications, the herbicide mixture led to an 89% reduction in the denitrifying bacteria population, with the most probable number (MPN) dropping to 1.91x105 from 16.78x105 in the untreated control group. awsjournal.org This suggests that the herbicide can disrupt the denitrification process, which is a crucial step in the nitrogen cycle where nitrate (B79036) is converted back to nitrogen gas. awsjournal.org

Table 1: Effect of Imazapic+Imazapyr on Denitrifying Bacteria in Corn

TreatmentMost Probable Number (MPN) of Denitrifying BacteriaReduction Compared to Control
Non-weeded check16.78x105-
Post-emergence application1.91x10589%
Data sourced from a study on the application of imazapic+imazapyr in corn. awsjournal.org

Effects on Overall Microbial Diversity and Activity

In another study conducted in a greenhouse setting, a mixture of imazamox (B1671737) and imazethapyr (B50286) was found to reduce soil microbial carbon when compared to other herbicides like glufosinate (B12851) ammonium (B1175870) and sethoxydim. cdnsciencepub.com However, this study did not find that the herbicides significantly altered microbial diversity relative to the control treatment. cdnsciencepub.com It is important to note that the degradation of imazapyr in soil is primarily carried out by microbes. invasive.org This degradation process itself can influence the microbial community, as certain microbes may utilize the herbicide as a carbon or nitrogen source, potentially altering the community composition.

Research on the related herbicide imazethapyr has shown varied effects. Some studies reported a detrimental impact on soil microbial biomass at field application rates, while others found negative effects only at significantly higher concentrations. researchgate.net The application of another related herbicide, imazapic, was found to cause a reduction in the number of free-living diazotrophs (nitrogen-fixing bacteria). conicet.gov.ar These findings highlight the complexity of herbicide-microbe interactions, which can be influenced by factors such as soil type, herbicide concentration, and the specific microbial populations present. invasive.orgresearchgate.net

Table 2: Changes in Abundance of Dominant Bacterial Phyla Following Imazapyr Application in a Mangrove Wetland

Bacterial PhylumChange in AbundanceSignificance (p-value)
ProteobacteriaNot significant>0.05
BacteroidetesSignificant<0.05
AcidobacteriaSignificant<0.05
ChloroflexiSignificant<0.05
ActinobacteriaSignificant<0.05
Data adapted from a study on the effects of imazapyr on soil bacterial communities in a mangrove wetland. mdpi.com

Analytical Methodologies for Environmental Monitoring and Research

Quantification Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely employed for the determination of (S)-Imazapyr residues in complex environmental and agricultural samples ukm.mynhmrc.gov.aufao.orgncasi.orgresearchgate.netresearchgate.net. This method is particularly suitable for polar compounds like imazapyr (B1671738), which can be efficiently ionized under electrospray ionization (ESI) conditions, typically in positive mode (ESI+) researchgate.net. The use of a triple quadrupole (QqQ) mass spectrometer further enhances selectivity and specificity, allowing for accurate identification and quantification of target analytes researchgate.net.

In LC-MS/MS analysis, imazapyr residues are often extracted from samples, followed by chromatographic separation and detection by mass spectrometry. For instance, in soil and water matrices, LC-MS (ToF) has been used for verification of imazapyr, with mass spectrum analysis obtained at m/z 262.12 and a retention time of 2.39 min ukm.my. Another study utilized LC/MS with selected ion monitoring (SIM) mode to confirm imazapyr residues in agricultural samples researchgate.net. Sample extracts prepared for HPLC/UV analysis can often be analyzed directly by LC-MS/MS with minimal additional manipulation, sometimes requiring only dilution ncasi.org. This technique is also instrumental in multi-residue methods for imidazolinone herbicides, including imazapyr, in various matrices such as livestock products, demonstrating high throughput screening and quantitative analysis capabilities nih.govresearchgate.net.

Near-Infrared Spectroscopy (NIRS) for Rapid Screening

Near-Infrared Spectroscopy (NIRS) offers a rapid, non-destructive, and cost-effective approach for the preliminary screening and, in some cases, quantification of this compound, particularly in soil samples rsc.orgresearchgate.netmdpi.commdpi.com. Unlike traditional chromatographic methods that are often time-consuming and require extensive sample preparation and organic solvents, NIRS provides a simpler and less expensive alternative rsc.orgresearchgate.net.

The application of NIRS for imazapyr involves the use of chemometric approaches, such as discriminant partial least squares (DPLS) for qualitative identification and modified partial least squares (MPLS) regression for quantification rsc.orgresearchgate.net. Studies have demonstrated the ability of NIRS to accurately discriminate soils containing imazapyr from those without the herbicide, achieving 100% identification accuracy for contaminated soils and 98% for control soils rsc.orgresearchgate.net. For quantification, an equation generated by MPLS regression showed a coefficient of determination (RSQ) of 0.81 and a prediction capacity (RPD) of 2.4, indicating its potential to estimate herbicide amounts with results comparable to HPLC, but with significant advantages in speed and cost rsc.orgresearchgate.net. This rapid screening capability allows for a reduction in the number of samples requiring more labor-intensive and costly reference methods rsc.orgresearchgate.net.

Method Validation and Quality Control in Research

Method validation and quality control are indispensable aspects of analytical research to ensure the reliability, accuracy, and consistency of results for this compound determination ukm.mynih.govanalis.com.my. Validation typically encompasses several key parameters, including calibration, linearity, limits of detection (LOD), limits of quantification (LOQ), recovery, and reproducibility (precision) ukm.mynih.govanalis.com.my. Adherence to established guidelines, such as those from CODEX (CAC/GL40) or SANTE (SANTE/12682/2019), is crucial for ensuring the robustness and acceptability of analytical methods for pesticide residue analysis researchgate.netnih.govresearchgate.net.

Limits of Detection (LOD) and Quantification (LOQ)

The Limits of Detection (LOD) and Quantification (LOQ) are critical parameters that define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively ukm.myaloki.hu. LOD is typically estimated at a signal-to-noise ratio of 3:1, while LOQ is estimated at 10:1 ukm.myaloki.hu.

For this compound, various studies have reported different LOD and LOQ values depending on the matrix and the analytical method employed, reflecting the sensitivity of the techniques.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Imazapyr

MatrixMethodLOD (mg L⁻¹ or µg/L)LOQ (mg L⁻¹ or µg/L)Reference
Soil & WaterHPLC-UV with LC-MS (ToF) verification0.25 - 0.460.74 - 1.37 ukm.my
Water & SedimentsCEIUV / LC/MS/MS-0.001 epa.gov
WaterLC-MS with Electrospray Interface0.004- nhmrc.gov.au
Soil (top 15 cm)HPLC-UV0.1350.411 aloki.hu
Environmental Samples (Soil, Water)Copper Oxide Particles (Chemical Sensor)0.101 (101 µg L⁻¹)- nih.gov
Livestock ProductsUHPLC-MS/MS (QuEChERS)-0.01 (mg/kg) nih.govresearchgate.netresearchgate.net
Agricultural CommoditiesHPLC-UVD-0.02 (mg/kg) researchgate.netresearchgate.net

Recovery and Reproducibility

Recovery and reproducibility are essential measures of method accuracy and precision. Recovery refers to the efficiency with which the analyte can be extracted from a sample matrix, typically expressed as a percentage of the amount added ukm.myaloki.hu. Reproducibility, often expressed as Relative Standard Deviation (RSD), indicates the variability of results obtained under the same conditions ukm.myaloki.hu.

Studies on this compound analysis consistently demonstrate satisfactory recovery and reproducibility across various matrices and methods. Acceptable recovery rates typically fall within the range of 70-120%, with RSD values generally less than 20% for multi-residue methods researchgate.netnih.govresearchgate.net.

Table 2: Recovery and Reproducibility for Imazapyr Analysis

MatrixMethodFortification LevelRecovery (%)RSD (%)Reference
Soil & WaterHPLC-UV with LC-MS (ToF) verification1-10 mg L⁻¹83-106≤9 ukm.my
WaterSolvent Extraction (10 µM Ammonium (B1175870) Acetate)1, 5, 10 mg L⁻¹88-106- ukm.my
SoilSolvent Extraction (10 µM Ammonium Acetate)1, 5, 10 mg L⁻¹83-97- ukm.my
Environmental Samples (Soil, Water)Copper Oxide Particles (Chemical Sensor)80-1000 µg L⁻¹104-121.8- nih.gov
SoilHPLC-UV0.1-5 µg/mL76-107- aloki.hu
Livestock ProductsUHPLC-MS/MS (QuEChERS)0.01 mg/kg76.1-110.60.7-8.4 nih.govresearchgate.netresearchgate.net
Livestock ProductsUHPLC-MS/MS (QuEChERS)0.1 mg/kg89.2-97.10.7-8.4 nih.govresearchgate.netresearchgate.net
Livestock ProductsUHPLC-MS/MS (QuEChERS)0.5 mg/kg94.4-104.40.7-8.4 nih.govresearchgate.netresearchgate.net
Agricultural CommoditiesHPLC-UVDLOQ, 10LOQ, 50LOQ72.1-108.0<10 researchgate.net
Agricultural CommoditiesHPLC-UVD0.02, 0.2 mg/kg87.9-105.23.0 researchgate.netresearchgate.net

Storage Stability of Residues in Analytical Samples

Ensuring the stability of this compound residues in analytical samples during storage is critical to maintain the integrity and accuracy of the analytical results fao.orgepa.govfao.orgderpharmachemica.comepa.gov. Studies have investigated the stability of imazapyr in various matrices under different storage conditions.

Imazapyr residues have been found to be stable in frozen maize samples (grain, forage, and fodder) at temperatures between -5 °C and -26 °C for at least 27 months fao.org. Similarly, residues of imazapyr were stable in frozen field corn forage, fodder, and grain for at least two years epa.gov. In water and sediments, imazapyr has shown stability when stored frozen (approximately -10 °C) for up to 12 months epa.gov. Furthermore, imazapyr is reported to be stable in aqueous media at pH 5-9 in the dark, but it can decompose in simulated sunlight with a half-life (DT50) of 6 days at pH 5-9 nih.gov. These findings highlight the importance of proper storage conditions, particularly freezing and protection from light, to prevent degradation of this compound residues prior to analysis.

Remediation and Mitigation Strategies for S Imazapyr Contamination

Adsorption and Sequestration Technologies

Adsorption and sequestration technologies represent a significant approach to mitigating the environmental impact of (S)-Imazapyr by immobilizing the compound within a solid matrix, thereby reducing its mobility and bioavailability. The effectiveness of these technologies is highly dependent on the chemical properties of this compound and the characteristics of the adsorbent material.

Research indicates that the adsorption of imazapyr (B1671738) to soil particles is generally weak, yet it exhibits variability influenced by several soil properties. A critical factor is pH; as the pH declines below 5, the adsorption capacity of imazapyr increases, limiting its movement in soil. Conversely, at pH values above 5, imazapyr tends to become more negatively charged, which reduces its ability to bind tightly with soil components invasive.orgwa.gov. Furthermore, the organic matter content of the soil shows a positive correlation with imazapyr adsorption, and higher organic matter content can decrease desorption, suggesting a more stable sequestration nih.gov. Soil clay content also contributes to increased adsorption capacity wa.gov. Studies have also observed that adsorption decreases with increasing soil temperature wa.gov.

Various materials have been explored for their adsorption capabilities. Activated carbon has demonstrated effectiveness in removing related imidazolinone herbicides, such as imazethapyr (B50286), from aqueous solutions. For imazethapyr, a maximum removal efficiency of approximately 94% was observed at a pH of 3 within the initial 10 minutes of contact, highlighting its rapid adsorption kinetics asianpubs.org. Beyond conventional adsorbents, modified materials like thermally modified bentonite (B74815) have shown promise. Calcination of bentonite at temperatures between 350-550°C, particularly at 500°C for 12 hours, significantly increases its specific surface area. This modified bentonite adsorbed approximately 65% of imazapyr at an initial concentration of 30 mg/L, a substantial improvement compared to the 33% adsorbed by unmodified bentonite under identical conditions researchgate.net.

Use of Adsorption Layers in Soil Embankments

The application of adsorption layers in engineered structures, such as soil embankments, offers a proactive strategy to prevent the widespread dispersion of herbicides like this compound. A long-term study conducted on a Swedish railway embankment, where imazapyr was applied, revealed insights into its environmental fate and the potential benefits of such layers. The study found that the majority of the applied imazapyr remained within the upper 30 cm of the soil, exhibiting a half-life ranging from 67 to 144 days nih.gov. Despite this, small quantities were observed to migrate to deeper soil layers and groundwater, with traces still detectable in groundwater eight years post-application nih.gov.

The findings from this research underscored that environmental risks associated with herbicide use on railway embankments could be significantly mitigated by incorporating adsorption layers during their construction nih.gov. This suggests that strategically placed layers of materials with high adsorption capacities could effectively sequester the herbicide, preventing its leaching into groundwater. While imazapyr can be highly mobile and persistent in some soils, posing a risk of groundwater contamination researchgate.net, the implementation of these layers aims to create a barrier that enhances retention. However, modeling studies on imazapyr leaching in railway embankments have indicated that while accounting for processes like particle-facilitated transport improves predictive accuracy, some long-term retention mechanisms, such as sorption hysteresis or the formation of bound residues, are not fully captured by current models researchgate.net.

Advanced Oxidation Processes (AOPs) for Water Treatment

Advanced Oxidation Processes (AOPs) are a category of chemical treatment methods designed to remove organic and, in some cases, inorganic contaminants from water and wastewater. These processes primarily rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which are potent, non-selective oxidants capable of degrading a wide array of compounds present in the water matrix membranechemicals.commdpi.com. The ultimate goal of AOPs is often the complete mineralization of contaminants into stable, innocuous compounds such as water, carbon dioxide, and salts, thereby significantly reducing chemical oxygen demand (COD) and total organic carbon (TOC) membranechemicals.commdpi.com. AOPs are particularly effective for treating biologically toxic, refractory, or non-biodegradable substances, including pesticides membranechemicals.commdpi.com.

Several AOPs have been investigated for the degradation of imazapyr in aqueous solutions:

Photocatalytic Ozonation: This process combines ozonation with photocatalysis, leading to enhanced oxidation efficiencies through the synergistic production of hydroxyl radicals mdpi.com. A study evaluating the degradation of imazapyr using photocatalytic ozonation demonstrated significant removal efficiencies. Optimal conditions for imazapyr degradation were identified as a TiO2 dose of 100 mg L−1, an ozone dose of 10 mg L−1, an initial imazapyr concentration of 5 µM, and a neutral pH of 7.00 mdpi.com. Under these conditions, up to 90% imazapyr removal was achieved within 20 minutes, with a degradation rate constant of 0.247 min−1 mdpi.com. The efficiency of this process is sensitive to operational parameters such as TiO2 concentration, ozone concentration, initial imazapyr concentration, and pH, with photocatalytic activity notably decreasing at pH values of 3.00 and 10.00 mdpi.com.

Fenton, Photo-Fenton, and Electro-Fenton Processes: These processes leverage the generation of hydroxyl radicals through reactions involving iron ions and hydrogen peroxide (Fenton), or by combining these with UV light (Photo-Fenton) or electrochemical methods (Electro-Fenton) researchgate.net. Research has shown that these methods possess high degradation power for imazapyr due to the substantial production of hydroxyl radicals researchgate.net. Specifically, photo-Fenton and electro-Fenton processes have been reported to achieve almost complete mineralization of imazapyr researchgate.net. While photo-Fenton degradation can be rapid in its initial stages, the rate may decrease over time researchgate.net.

UV/H2O2 Process: This AOP involves the use of ultraviolet light in conjunction with hydrogen peroxide to oxidize organic compounds. The photolysis of hydrogen peroxide under UV radiation generates hydroxyl radicals, and this process is largely independent of pH mdpi.com. The UV/H2O2 system is capable of completely mineralizing organic compounds into CO2 and water mdpi.com. Mathematical models for this process have been developed to characterize the mechanism and kinetics, demonstrating agreement with experimental results by accounting for factors such as light intensity, pH, hydrogen peroxide levels, and the presence of other radical scavengers .

The data below summarizes key findings from studies on Advanced Oxidation Processes for Imazapyr degradation.

Process TypeOptimal ConditionsRemoval Efficiency (%)Degradation Rate Constant (min⁻¹)Reference
Photocatalytic OzonationTiO₂ 100 mg/L, O₃ 10 mg/L, this compound 5 µM, pH 7.00>90% (in 20 min)0.247 mdpi.com
Photo-FentonpH 3.0 (general for Fenton)Nearly complete mineralizationRapid initial degradation researchgate.netresearchgate.net
Electro-FentonpH 3.0 (general for Fenton)Nearly complete mineralizationEfficient researchgate.netresearchgate.net
UV/H₂O₂Dependent on light intensity, H₂O₂ levels, radical scavengers, pH (for overall AOP)Complete mineralization possibleVariable mdpi.com

Advanced Research Perspectives and Methodological Innovations

Omics Technologies in (S)-Imazapyr Research

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into the molecular mechanisms underlying plant responses to this compound, particularly in the context of herbicide resistance and degradation pathways.

Genomics and transcriptomics play a crucial role in identifying genes that confer resistance to imidazolinone herbicides, including this compound. These technologies enable the study of an organism's entire set of RNA transcripts (transcriptome), revealing how gene expression changes in response to environmental factors like herbicide exposure uni.lu.

Studies have demonstrated the utility of these approaches in understanding herbicide resistance mechanisms. For instance, in Arabidopsis, a substitution mutation (Ser-653-Asn) in the CSR1 gene, which codes for AHAS, was found to confer selective resistance to imidazolinones. Microarray analysis of resistant transgenic lines showed a notable sevenfold to tenfold elevation in the CSR1-2 transcript level, indicating the gene's involvement in resistance herts.ac.uk. Beyond target-site resistance, genomics and transcriptomics are also instrumental in unraveling non-target-site-based resistance (NTSR) mechanisms, which can involve enhanced herbicide metabolism or altered transport within the plant nih.gov. Transcriptome profiling, often utilizing high-throughput sequencing like Illumina platforms, has been successfully applied to identify potential candidate genes associated with herbicide resistance in various weed species, providing valuable data for functional genomics studies wppdb.com.

Proteomics and metabolomics offer complementary views by analyzing the entire set of proteins (proteome) and metabolites (metabolome) within a biological system, respectively. These techniques are vital for understanding the intricate biochemical and physiological responses of plants to herbicide stress and for elucidating potential degradation pathways.

Proteomics can identify stress-inducible proteins, while metabolomics can characterize the metabolic shifts and specific metabolites involved in plant tolerance or detoxification processes uni.lu. For example, integrated proteomic and metabolomic analyses have been successfully employed to reveal key metabolic and regulatory pathways in plants responding to various abiotic stresses herts.ac.uk. Metabolomics, in particular, provides comprehensive metabolite profiles through the combination of various analytical tools, including gas chromatography-time-of-flight mass spectrometry (GC/TOF-MS), liquid chromatography-electrospray ionization mass spectrometry (LC/ESI-MS), and high-performance liquid chromatography (HPLC) nih.gov. These integrated 'omics' approaches are crucial for a holistic understanding of how plants respond to and potentially degrade compounds like this compound.

Genomics and Transcriptomics for Resistance Gene Discovery

Computational Modeling and Predictive Studies

Computational modeling, encompassing techniques like molecular docking and molecular dynamics, alongside environmental fate modeling, provides powerful tools for predicting the behavior of this compound at both the molecular and environmental scales.

Molecular docking is a widely used computational technique to predict the binding affinity and orientation of a small molecule (ligand) to a protein target, offering insights into the molecular interactions at the active site herts.ac.uk. For this compound, this technique is crucial for understanding its interaction with the ALS enzyme. Studies involving imidazolinone herbicides, including imazapyr (B1671738), imazapic (B1663560), imazaquin, and imazethapyr (B50286), have utilized molecular docking to evaluate their binding within the ALS active site in plants like rice made-in-china.com. These studies aim to identify key amino acid residues responsible for the stability of the herbicide-ALS complex and to understand the molecular basis of enantioselective inhibition tradeindia.comherts.ac.ukmade-in-china.com. For instance, research on imazethapyr enantiomers showed that computational molecular docking could explain the enantioselective suppression of ALS activity, with R-enantiomers generally exhibiting higher activity tradeindia.comherts.ac.uk. Novel amino acid residues, such as Lysine at position 230 and Arginine at position 351, have been proposed to significantly impact the binding of imidazolinones to rice ALS made-in-china.com.

Molecular dynamics (MD) simulations complement docking studies by providing a time-dependent view of the molecular interactions, allowing researchers to observe the dynamic behavior of the ligand-protein complex at an atomic level. While specific MD studies on this compound were not detailed in the search results, MD is a standard tool in structure-based drug design to understand the properties, functions, and mechanisms of action or inhibition of biomolecules, including enzyme-inhibitor interactions. This allows for a deeper understanding of the stability and flexibility of the ALS-Imazapyr complex, aiding in the design of more effective herbicides or resistance-conferring mutations.

Environmental fate modeling employs computational approaches to predict the movement, persistence, and degradation of pesticides in various environmental compartments such as soil and water. This compound, being a weak acid, exhibits pH-dependent behavior, which influences its environmental mobility.

Imazapyr is known to be prone to leaching into groundwater and runoff into surface water due to its weak sorption to most soils, particularly at typical environmental pH values where it exists as an anion. Its persistence in soil can vary, with reported half-lives ranging from one to five months, although some laboratory studies have indicated longer persistence, with half-lives up to 5.9 years under aerobic soil conditions. In contrast, in aqueous solutions, imazapyr can undergo relatively rapid photodegradation, with reported half-lives between 2.5 and 5.3 days.

Computational models based on the convection-dispersion equation (CDE) have been utilized to simulate the leaching of imazapyr in various soil types. Studies have shown that traditional CDE models, assuming local equilibrium, often underestimate the initial leaching of imazapyr, highlighting the significance of non-equilibrium transport processes such as preferential finger flow and particle-facilitated transport. For instance, a simulation accounting for particle-facilitated transport provided a better fit to field data for imazapyr leaching in railway embankments. These models are crucial for assessing the environmental risk and informing management strategies for this compound.

Table 1: Environmental Fate Parameters of Imazapyr

ParameterValueSource
Soil Half-life (range)1 to 5 months (field)
Soil Half-life (lab study)~5.9 years (aerobic soil)
Water Photolysis Half-life2.5 to 5.3 days
Mobility in SoilProne to leaching and runoff (weakly sorbed, anionic at typical pH)

Molecular Docking and Dynamics for ALS-Imazapyr Interactions

Development of Novel Analytical Techniques for Trace Analysis

The accurate and sensitive detection of this compound at trace levels in various environmental and biological matrices is essential for environmental monitoring, residue analysis, and research. The development of novel analytical techniques continues to enhance the capabilities for such trace analysis.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a well-established method for the quantitative determination of imazapyr residues. For example, an HPLC method has been developed for the simultaneous determination of imazapyr and imazapic in water, demonstrating a validated sensitivity of 1.0 ppb for imazapyr and a lowest detection limit of 10 ppt. This method often involves solid phase extraction (SPE) for sample cleanup and concentration to achieve the required sensitivity.

Beyond conventional HPLC-UV, advanced analytical techniques are being developed and applied for the trace analysis of pesticides and their transformation products. These include liquid chromatography (LC), gas chromatography (GC), and supercritical fluid chromatography (SFC), often coupled with high-resolution mass spectrometry (HRMS/MS). These sophisticated hyphenated techniques enable target quantification, suspect screening, and non-target screening, providing comprehensive identification and quantification of emerging organic contaminants at very low concentrations. The continuous innovation in analytical chemistry allows for more precise and sensitive detection of this compound, supporting detailed environmental fate studies and understanding its interactions in complex biological systems.

Table 2: Analytical Method Sensitivity for Imazapyr in Water (HPLC-UV)

Analytical ParameterValueSource
Validated Sensitivity1.0 ppb
Lowest Detection Limit10 ppt
TechniqueHPLC with UV detector

Integrated Ecological Risk Assessment Methodologies (Focusing on non-human, non-mammalian ecosystems)

Integrated ecological risk assessment methodologies for this compound, typically evaluated as the racemic mixture, focus on understanding its potential impacts on non-human and non-mammalian ecosystems, including aquatic organisms, terrestrial invertebrates, birds, and various plant species. The unique mode of action of imazapyr, which inhibits acetohydroxyacid synthase (ALS) in plants—an enzyme not present in animals—contributes to its relatively low toxicity to animal taxa. wi.gov However, its herbicidal properties mean that non-target plants are particularly vulnerable to exposure. epa.govpublications.gc.ca

Aquatic Organisms

Ecological risk assessments indicate that this compound, or its racemic form, poses minimal direct acute risk to most freshwater fish and aquatic invertebrates at maximum application rates. epa.govepa.govorst.edu Acute toxicity data generally classify imazapyr as practically non-toxic to fish and invertebrates, with LC50 and EC50 values typically exceeding 100 mg a.i./L. mass.govwa.gov For instance, reported acute toxicity LC50 concentrations for rainbow trout, bluegill sunfish, and channel catfish are greater than 100 mg/L based on 96-hour exposure studies. wa.gov Similarly, the acute toxicity LC50 concentration for the water flea Daphnia magna is reported to be greater than 100 mg/L. wa.gov

While acute risks are low, there has been some uncertainty regarding chronic effects on estuarine/marine fish and invertebrates due to a historical lack of comprehensive toxicity data. epa.govepa.govorst.edumass.gov However, studies have shown a decrease in larval survival in freshwater fish following chronic exposure, with a No Observed Adverse Effect Concentration (NOAEC) of 43.1 mg a.i./L and a Lowest Observed Adverse Effect Concentration (LOAEC) of 92.4 mg a.i./L. mass.gov Imazapyr is not expected to accumulate in benthic systems or bioconcentrate in fish. epa.gov

Table 1: Acute Ecotoxicity Data for Aquatic Organisms

Organism TypeSpeciesEndpointValue (> or <)UnitsReference
FishRainbow Trout96-hr LC50>100mg/L wa.gov
FishBluegill Sunfish96-hr LC50>100mg/L wa.gov
FishChannel Catfish96-hr LC50>100mg/L wa.gov
FishAtlantic SilversideHighest Conc. Tested (No Sig. Toxicity)184mg/L wa.gov
InvertebrateDaphnia magna48-hr LC50>100mg/L wa.gov

Table 2: Chronic Ecotoxicity Data for Freshwater Fish

Organism TypeSpeciesEndpointValue (mg a.i./L)Reference
FishFreshwater Fish (Larval Survival)NOAEC43.1 mass.gov
FishFreshwater Fish (Larval Survival)LOAEC92.4 mass.gov

Terrestrial Invertebrates

Imazapyr is generally considered practically non-toxic to terrestrial insects. epa.govmass.govfsc.org Specifically, available toxicity data on honey bees suggest that imazapyr poses a low risk, with an acute LD50 value greater than 100 µ g/bee . mass.govepa.gov This indicates that significant risk to terrestrial insects in the direct treatment area is unlikely, and the potential for adverse effects on pollinators and other beneficial insects is low. epa.govmass.gov

Table 3: Ecotoxicity Data for Terrestrial Invertebrates

Organism TypeSpeciesEndpointValue (> or <)UnitsReference
InsectHoney BeeAcute LD50>100µ g/bee mass.govepa.gov
InsectHoney BeeNOAEL (mortality)1000mg/kg bw wa.gov

Birds

Imazapyr is categorized as practically non-toxic to avian species. epa.govwa.govfsc.orgepa.gov Acute oral LD50 values for birds, such as quail and duck, have been reported at greater than 2,150 mg/kg. wa.govepa.gov Chronic avian reproduction studies have indicated no evidence of adverse reproductive effects, and the chronic Level of Concern (LOC) for birds was not exceeded for registered uses. epa.gov Therefore, the chronic risk for birds following exposure to imazapyr at maximum application rates is expected to be low. epa.gov

Table 4: Ecotoxicity Data for Avian Species

Organism TypeSpeciesEndpointValue (> or <)UnitsReference
BirdQuailOral LD50>2,150mg/kg wa.govepa.gov
BirdDuckOral LD50>2,150mg/kg wa.govepa.gov
BirdBobwhite QuailLC50>5,000ppm epa.gov
BirdMallard DuckLC50>5,000ppm epa.gov
BirdAvian ReproductionChronic NOAEL200mg/kg/day wa.gov

Amphibians

Data on the toxicity of imazapyr to amphibians are somewhat limited. fsc.orgdnr.state.mn.us However, some individual studies, such as one involving bullfrog tadpoles (Rana catesbeiana), have indicated that imazapyr is not highly toxic, with a reported 96-hour LC50 concentration of 799.6 mg ae./L for imazapyr acid. wi.govmass.gov Studies on Oregon spotted frogs and bullfrogs have concluded that imazapyr use poses no significant risk to these species. dnr.state.mn.usmaryland.gov

Non-Target Plants (Terrestrial and Aquatic)

Unlike its low toxicity to most animal taxa, imazapyr is highly toxic to plants due to its mechanism of action. epa.govepa.govmass.govinvasive.org It is readily absorbed through foliage and roots, making non-target plant species susceptible to injury from drift, runoff, or leaching. epa.govinvasive.org

Terrestrial Plants : Screening risk assessments indicate a risk to non-target terrestrial plants (monocots and dicots), particularly in semi-aquatic areas. epa.govepa.govorst.edu Low-level exposure can lead to severe reductions in yield, and damage may prevent plants from competing successfully. epa.gov Risks to non-listed non-target terrestrial plants (monocots and dicots) exceed the level of concern for all imazapyr uses. epa.govorst.edu Sensitive terrestrial plant species can be affected up to 900 feet downwind of application sites. fsc.orgmaryland.gov

Aquatic Plants : Imazapyr acid is highly toxic to aquatic vascular plants and is expected to exert detrimental effects, even at maximum application rates. epa.govepa.govmass.gov The EC50 for the aquatic vascular plant duckweed (Lemna gibba) is 0.024 mg a.e./L (NOAEC 0.01 mg/L), based on inhibition of plant growth and reduction of frond count. mass.govwa.gov Conversely, imazapyr is not expected to exert detrimental effects on listed and non-listed non-vascular plants. epa.govepa.govorst.edu Risks to non-listed non-target aquatic vascular plants have been found to exceed the level of concern for aquatic, rangeland, and forestry uses. epa.govorst.edu

Table 5: Ecotoxicity Data for Non-Target Plants

Organism TypeSpecies/GroupEndpointValue (mg a.e./L)EffectReference
Aquatic Vascular PlantDuckweed (Lemna gibba)EC500.024Inhibition of plant growth/frond count mass.govwa.gov
Aquatic Vascular PlantDuckweed (Lemna gibba)NOAEC0.01 mass.gov
Aquatic Vascular PlantMyriophyllum sibiricumEC250.013 wa.gov

Environmental Fate and Exposure Pathways

Imazapyr is a water-soluble, weak acid that is mobile in surface waters and has the potential to leach into groundwater. wi.govepa.govwa.govinvasive.org It is susceptible to aqueous photolysis in clear shallow waters, with reported half-lives of 2.5 to 5.3 days. wi.govepa.govinvasive.org In soils, imazapyr is primarily degraded by microbial metabolism, with half-lives ranging from one to five months, though some reports indicate persistence up to 5.9 years under certain conditions. wi.govepa.govinvasive.org The mobility and persistence of imazapyr in soil and water highlight the importance of considering off-site movement via spray drift, runoff, and leaching as primary exposure pathways for non-target organisms, especially plants. epa.govorst.eduwa.govwa.govinvasive.org

Conclusion and Future Directions in S Imazapyr Research

Synthesis of Current Knowledge and Research Gaps

(S)-Imazapyr, the herbicidally active enantiomer of imazapyr (B1671738), is a broad-spectrum, systemic herbicide used to control a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and woody species. nih.govinvasive.org It functions by inhibiting acetolactate synthase (ALS), an enzyme essential for the synthesis of branched-chain amino acids in plants. nih.govfao.orgwi.gov This mode of action is specific to plants and is not present in animals, contributing to its low direct toxicity to mammals, birds, and fish. invasive.orgwi.gov

Current knowledge indicates that the environmental fate of imazapyr is significantly influenced by factors such as soil pH and sunlight. invasive.org In aqueous solutions, imazapyr undergoes rapid photodegradation, with a half-life of approximately two to five days. invasive.orgepa.govmass.gov However, in soil, microbial degradation is the primary breakdown mechanism, with a much longer half-life ranging from one to five months. invasive.org The persistence of imazapyr in soil is a key research area, as it can vary significantly depending on soil type, pH, and microbial activity. researchgate.netnih.gov For instance, the half-life of imazapyr was found to be negatively associated with soil pH and positively related to clay content. nih.gov

A significant research gap exists in understanding the enantioselective behavior of this compound in the environment. While the herbicidal activity is known to reside in the (S)-enantiomer, most environmental fate studies have been conducted on the racemic mixture of imazapyr. The differential degradation and sorption of the (S)- and (R)-enantiomers in various environmental compartments are not well-documented. Furthermore, while the primary degradation pathways of imazapyr have been identified, leading to metabolites such as 2,3-pyridinecarboxylic acid, the environmental impact and potential bioactivity of these breakdown products require more thorough investigation. epa.gov

Another area requiring further research is the potential for non-target impacts. While generally considered to have low toxicity to animals, some studies suggest potential sublethal effects on certain aquatic organisms. wi.gov Additionally, the mobility of imazapyr in soil and its potential to leach into groundwater, particularly in soils with low organic matter and high pH, remains a concern that warrants continued monitoring and research. invasive.orgnih.gov The potential for root exudation of imazapyr from treated plants and its subsequent uptake by non-target vegetation is another phenomenon that is not fully understood and could have implications for its use in mixed plant communities. invasive.org

Prioritization of Future Research Avenues for Sustainable Management

To ensure the long-term sustainable use of this compound, future research should be prioritized in several key areas. A critical focus should be on the enantioselective fate and effects of this compound. This includes studies to determine the relative persistence, mobility, and toxicity of the (S)- and (R)-enantiomers in different soil types and aquatic systems. Understanding the enantiomeric ratio in environmental samples will provide a more accurate assessment of the actual herbicidal exposure and potential risks.

Further research is needed to develop and validate models that can predict the environmental behavior of this compound under various climatic and soil conditions. This will aid in refining application practices to minimize off-site movement and potential contamination of water resources. mdpi.com Long-term monitoring studies are also essential to assess the cumulative impacts of repeated applications on soil health, microbial communities, and non-target plant populations.

Investigating the potential for herbicide resistance is another crucial avenue. Although the risk of resistance to ALS inhibitors is well-known, specific research on the potential for weed populations to develop resistance to this compound is limited. wi.gov Studies should focus on understanding the mechanisms of resistance and developing integrated weed management strategies that incorporate diverse control methods to mitigate this risk. epa.gov

Finally, research into the development of more targeted application techniques and formulations could enhance the efficacy of this compound while reducing its environmental footprint. This could include the use of precision agriculture technologies for spot treatments and the development of controlled-release formulations that minimize leaching and off-target drift. epa.gov

Broader Implications for Herbicide Science and Environmental Chemistry

The study of this compound's environmental fate provides valuable insights into the complex interactions between herbicides and the environment. The significant influence of soil properties like pH and clay content on its persistence and mobility underscores the importance of site-specific risk assessments for herbicides. nih.gov Furthermore, the investigation into its photodegradation and microbial degradation pathways contributes to a deeper understanding of the natural attenuation processes that govern the fate of organic pollutants in the environment.

The challenges associated with managing a persistent and mobile herbicide like imazapyr also drive innovation in herbicide application technology and integrated pest management strategies. Research into mitigating spray drift, reducing leaching, and managing herbicide resistance for this compound can inform best practices for the use of other herbicides with similar properties. epa.govepa.gov The continued study of this compound will not only refine its own use but also contribute to the broader scientific knowledge base needed to develop safer and more effective weed management solutions for the future.

Q & A

Q. How do regulatory restrictions (e.g., Tier II classification) influence field application protocols for this compound?

  • Methodological Guidance : Adhere to label restrictions on buffer zones and applicator safety (e.g., PPE to prevent ocular/respiratory exposure). Document spray drift mitigation in invasive plant management, as seen in Spartina eradication projects combining imazapyr with glyphosate .

Tables for Key Parameters

Q. Table 1. Conflicting Kow Values for this compound

StudyKow ValuepHMethod
Reichert & Stanley-Millner (1983)1.3N/ARegistrant-submitted
Chamberlain et al. (1995)1.667.0Experimental (shake-flask)
Gennari et al. (1998)<0.017.0Experimental (chromatography)

Q. Table 2. Photocatalytic Degradation Parameters

ParameterOptimal ValueImpact on Degradation Efficiency
pH3.0–4.3Maximizes TiO₂ adsorption
TiO₂ Concentration2.5 g/LBalances catalyst activity & cost
Initial [Imazapyr]≤200 μmol/LAvoids substrate saturation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.